2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features both an oxadiazole and a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique electronic properties, making it a valuable scaffold for the development of new molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or acetonitrile. The phenylethenyl group can be introduced via a Heck reaction, which involves the coupling of a vinyl halide with a phenylboronic acid in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic rings
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules. .
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with specific proteins and nucleic acids makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamines: These compounds share a similar phenylethenyl group but differ in the heterocyclic ring structure.
Thiophene Derivatives: These compounds contain a thiophene ring instead of an oxadiazole ring.
Uniqueness
2-{5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of both an oxadiazole and a pyridine ring. This combination imparts distinct electronic properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
Properties
IUPAC Name |
5-[(E)-2-phenylethenyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-2-6-12(7-3-1)9-10-14-17-15(18-19-14)13-8-4-5-11-16-13/h1-11H/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZFLQJRUNMNHS-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NO2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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